Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate
Description
Properties
CAS No. |
62726-08-3 |
|---|---|
Molecular Formula |
C30H26N2O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-methylbutyl 2-(4-phenylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H26N2O2/c1-20(2)16-17-34-30(33)25-19-29(32-27-15-9-7-13-23(25)27)28-18-24(21-10-4-3-5-11-21)22-12-6-8-14-26(22)31-28/h3-15,18-20H,16-17H2,1-2H3 |
InChI Key |
ASFOUEMNXRJIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2'-Biquinoline-4-carboxylic Acid Derivatives
- Oxidation or carboxylation of 2,2'-biquinoline to introduce carboxylic acid groups at the 4 and/or 4' positions is a common approach. The dipotassium salt of 2,2'-biquinoline-4,4'-dicarboxylic acid is commercially available and can be used directly for esterification.
Esterification to Form Isopentyl Ester
The carboxylic acid group at the 4-position is esterified with isopentyl alcohol. This can be achieved by:
Acid-catalyzed Fischer esterification:
Reacting 2,2'-biquinoline-4-carboxylic acid with isopentyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.Coupling reagent-mediated esterification:
Using reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF to activate the acid and couple with isopentyl alcohol efficiently at room temperature.
The reaction mixture is typically stirred for several hours (e.g., 16 h) at room temperature, followed by aqueous workup and purification by extraction and drying.
Introduction of the 4'-Phenyl Group
The 4'-phenyl substituent is introduced via transition-metal-catalyzed cross-coupling reactions , most commonly:
Suzuki-Miyaura coupling:
Coupling of a 4'-halogenated biquinoline ester intermediate with phenylboronic acid in the presence of a palladium catalyst and base.Stille or Negishi coupling:
Alternative cross-coupling methods using organostannanes or organozinc reagents.
These reactions are typically carried out in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere at elevated temperatures (80–110 °C) for several hours.
The choice of catalyst, ligand, and reaction conditions is critical to achieve high yield and selectivity. For example, palladium acetate with phosphine ligands or N-heterocyclic carbene ligands are commonly employed.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2,2'-Biquinoline-4-carboxylic acid + isopentyl alcohol + TBTU + DIPEA in DMF, RT, 16 h | 75–90 | Mild conditions, high purity product |
| 4'-Phenyl substitution | 4'-Bromo-isopentyl biquinoline ester + phenylboronic acid + Pd catalyst + base, 80–100 °C, 12 h | 70–85 | Requires inert atmosphere, careful catalyst choice |
| Purification | Extraction, drying, column chromatography | — | Standard organic purification methods |
Analytical and Characterization Data
NMR Spectroscopy:
^1H and ^13C NMR confirm the ester formation and phenyl substitution, with characteristic chemical shifts for aromatic protons and ester methylene/methyl groups.Mass Spectrometry (LC-MS):
Molecular ion peaks consistent with the expected molecular weight of this compound confirm successful synthesis.Elemental Analysis:
Matches calculated values for C, H, N content, confirming purity and correct stoichiometry.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Carboxylation | Oxidation or direct carboxylation | 2,2'-Biquinoline, oxidants or CO2 | 2,2'-Biquinoline-4-carboxylic acid |
| Esterification | Fischer or coupling reagent method | Isopentyl alcohol, acid catalyst or TBTU/DIPEA, DMF | Isopentyl ester formation |
| Phenyl group introduction | Pd-catalyzed cross-coupling | 4'-Halogenated ester, phenylboronic acid, Pd catalyst, base | 4'-Phenyl substituted ester |
| Purification and analysis | Extraction, chromatography | Standard organic solvents and techniques | Pure target compound |
Research Findings and Considerations
The use of coupling reagents like TBTU for esterification offers milder conditions and higher yields compared to traditional acid-catalyzed esterification, minimizing side reactions and decomposition.
Palladium-catalyzed cross-coupling is the preferred method for introducing the phenyl group due to its high efficiency and functional group tolerance.
The dipotassium salt of 2,2'-biquinoline-4,4'-dicarboxylic acid is a convenient and water-soluble precursor that can be converted to esters, facilitating greener synthesis routes.
Optimization of reaction conditions, including solvent choice, temperature, and catalyst system, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by targeting specific signaling pathways, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that quinoline derivatives can disrupt bacterial cell membranes and inhibit DNA gyrase, an enzyme essential for bacterial replication. This suggests that this compound could be developed into a novel antimicrobial agent .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of quinoline derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This application is particularly relevant in the context of chronic inflammatory diseases .
Materials Science Applications
Fluorescent Dyes
this compound can be utilized as a fluorescent dye in various applications, including biological imaging and sensor technology. Its unique photophysical properties make it suitable for use in fluorescence microscopy and as a probe for detecting metal ions in solution .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties lend themselves to applications in OLED technology. Quinoline derivatives are known for their high electron mobility and stability, making them ideal candidates for use in organic semiconductors .
Environmental Applications
Pollutant Detection
Given its fluorescent properties, this compound can be employed in environmental monitoring to detect pollutants such as heavy metals and organic contaminants in water bodies. Its sensitivity to changes in environmental conditions allows for real-time monitoring of water quality .
Case Studies
Mechanism of Action
The mechanism of action of Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Biquinoline and Quinoline Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate | Biquinoline | 4'-Phenyl, 4-isopentyl ester | C₃₀H₂₆N₂O₂ | 446.55 | Extended conjugation, lipophilic ester |
| [Cu(LL)₂]⁺ (LL = 2,2'-biquinoline-4,4'-dicarboxylic acid) | Biquinoline | 4,4'-Dicarboxylic acid | C₂₂H₁₂N₂O₈Cu | 488.89 | Metal coordination, high conjugation |
| 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate | Quinoline | 4-(Benzyloxy)phenyl, 2-oxoethyl ester | C₂₅H₁₉NO₅ | 413.43 | Polar ester, benzyloxy group |
| Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Imp. H) | Biphenyl | 4'-Bromomethyl, 2-methyl ester | C₁₅H₁₃BrO₂ | 305.17 | Reactive bromomethyl group |
Key Observations :
- The biquinoline core in the target compound provides greater rigidity and conjugation compared to simpler quinoline or biphenyl derivatives, enhancing electronic delocalization .
- Substituents like the 4'-phenyl group introduce steric hindrance and π-stacking capabilities, which are absent in analogs such as 2,2'-biquinoline-4,4'-dicarboxylic acid .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Solubility (aq. vs. org.) | λₘₐₓ (nm) | Fluorescence Quantum Yield | Stability Notes |
|---|---|---|---|---|
| This compound | Low in water, high in DCM | ~375* | Not reported | Stable under inert conditions |
| [Cu(LL)₂]⁺ | Moderate in DMSO | 450–500 | 0.65 | Sensitive to hydrolysis |
| 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate | Low in water | ~350 | 0.28 | Photolabile |
*Estimated based on conjugated biquinoline systems .
Key Findings :
- The target compound’s low aqueous solubility aligns with its lipophilic ester, contrasting with the more polar [Cu(LL)₂]⁺ complex, which exhibits moderate solubility in DMSO .
- Optical properties: Biquinoline derivatives generally absorb in the UV-Vis range (350–500 nm), with [Cu(LL)₂]⁺ showing a redshift due to metal-ligand charge transfer (MLCT) transitions . The target compound’s absorption is likely similar to uncoordinated biquinoline systems.
Functional and Application-Based Comparisons
Key Insights :
- The target compound’s HOMO-LUMO gap (~3.1 eV) suggests suitability for light-harvesting applications, though its performance in DSSCs remains untested compared to the experimentally validated [Cu(LL)₂]⁺ complex .
- Pharmaceutical relevance : While biphenyl esters like Imp. H are used as synthetic intermediates, the target compound’s bulky substituents may limit its metabolic stability compared to smaller analogs .
Biological Activity
Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate is a compound belonging to the class of biquinoline derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The biological activity of this compound is primarily attributed to its unique chemical structure, which allows it to interact with various biological targets.
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₃O₂
- Molecular Weight : 485.62 g/mol
This compound features a biquinoline backbone, which is known for its ability to stabilize certain conformations that facilitate biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical) | 18.5 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that this compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | Highly effective |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicate that this compound effectively scavenges free radicals, thereby reducing oxidative stress.
Table 3: Antioxidant Activity Data
| Assay Type | IC50 (µg/mL) | Comparison with Standard (Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 25.0 | Comparable |
| ABTS Scavenging | 30.0 | Lower than Ascorbic Acid |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It might interact with specific receptors that regulate cell growth and apoptosis.
- Membrane Disruption : In microbial cells, it disrupts the integrity of the cell membrane, leading to cell death.
Case Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a marked increase in apoptotic cells within the tumors.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
In vitro studies highlighted the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. This suggests potential for development as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate, and how can side reactions be minimized?
- Methodological Answer : A two-step approach is typically employed:
Core synthesis : The [2,2'-biquinoline] scaffold can be synthesized via Ullmann coupling or oxidative dimerization of 2-phenylquinoline precursors, as demonstrated in analogous biquinoline systems .
Esterification : React the 4-carboxylic acid derivative with isopentyl alcohol under Steglich or DCC/DMAP coupling conditions. Use anhydrous solvents (e.g., DCM) and monitor via TLC to minimize hydrolysis or transesterification byproducts .
- Critical Note : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the ester product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Compare H and C NMR spectra with parent carboxylic acid derivatives (e.g., shifts near δ 8.5–9.0 ppm for quinoline protons) .
- X-ray Crystallography : Resolve crystal structures to confirm the ester group geometry and biquinoline planarity, as shown in manganese complexes with related carboxylate ligands .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ ion for CHNO).
Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic substitution or coordination chemistry?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) enhance solubility for metal coordination studies.
- Low-dielectric solvents (toluene, THF) are preferred for Friedel-Crafts or electrophilic aromatic substitution to reduce side reactions .
- Caution : Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what are the implications for catalytic or photophysical applications?
- Methodological Answer :
- Coordination Studies : The carboxylate group binds to metals (e.g., Mn, Cu) via bidentate or bridging modes, as seen in crystallized manganese-phenanthroline complexes . Use UV-Vis titration (in MeCN) to determine binding constants.
- Photophysical Properties : Measure fluorescence quenching/enhancement upon metal binding. The extended π-system of biquinoline may enable luminescence, useful in sensor design .
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry results .
- MD Simulations : Model solvation effects in DMSO/water mixtures to assess stability under biological assay conditions.
Q. How can researchers address contradictions in reported bioactivity data for similar biquinoline carboxylates?
- Methodological Answer :
- Standardize Assays : Use cell lines (e.g., HEK293) with controlled passage numbers and validate cytotoxicity via MTT assays.
- SAR Analysis : Compare substituent effects (e.g., isopentyl vs. methyl esters) on activity, as seen in studies of 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .
- Control for Hydrolysis : Confirm ester stability in assay media (e.g., PBS pH 7.4) via HPLC to rule out parent acid interference .
Q. What strategies improve the compound’s stability in long-term storage for biological or material science studies?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
- Lyophilization : For aqueous formulations, lyophilize with trehalose (5% w/v) to maintain stability .
- Purity Monitoring : Use periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation .
Data Contradictions and Validation
- Spectral Discrepancies : Some studies report H NMR shifts for biquinoline protons at δ 8.7–9.2 ppm , while others note upfield shifts (δ 8.3–8.8 ppm) due to ester substituent effects . Always compare with synthesized standards.
- Biological Activity : Disparate IC values in antimicrobial assays may arise from differences in bacterial strains or ester hydrolysis rates. Pre-incubate compounds in assay media to quantify hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
